Isosorbide mononitrate is a nitric oxide donor commonly employed in scientific research to investigate its impact on various physiological and pathological processes. [] It belongs to the class of organic nitrates and serves as a valuable tool for studying the roles of nitric oxide in biological systems. []
Isosorbide mononitrate is derived from sorbitol, a sugar alcohol obtained from the hydrogenation of glucose. It belongs to the class of nitrate esters, which are organic compounds containing a nitrate group (-NO₂) attached to a carbon atom. Isosorbide mononitrate is specifically classified as a long-acting nitrate, which means it has a sustained effect in dilating blood vessels and improving blood flow.
The synthesis of isosorbide mononitrate typically involves several steps:
Isosorbide mononitrate has a molecular formula of and a molecular weight of approximately 175.16 g/mol. Its structural formula can be represented as follows:
The compound features a bicyclic structure derived from sorbitol, with one hydroxyl group converted into a nitrate ester. The presence of these functional groups significantly influences its chemical behavior and biological activity.
Isosorbide mononitrate participates in various chemical reactions primarily due to its nitrate functional group. Key reactions include:
The primary mechanism of action for isosorbide mononitrate involves the release of nitric oxide upon hydrolysis. Nitric oxide activates guanylate cyclase, which increases intracellular cyclic guanosine monophosphate levels. This cascade leads to smooth muscle relaxation and vasodilation, resulting in decreased myocardial oxygen demand and alleviation of angina symptoms.
Isosorbide mononitrate exhibits several notable physical and chemical properties:
Isosorbide mononitrate has several significant applications:
The therapeutic application of organic nitrates began with the serendipitous discovery of nitroglycerin’s antianginal properties by William Murrell in 1879. Early research focused on nitrate esters of polyols (sugar alcohols and their anhydrides), driven by the need for stable, predictable alternatives to volatile nitroglycerin. In the 1930s, pharmacologists at the University of Maryland systematically synthesized and screened nitrate derivatives of sugar alcohols like mannitol and sorbitol. Their seminal finding was that intact nitrate esters—not their degradation products—directly mediated vasodilation by inhibiting arterial adenosine triphosphatase [5]. This challenged the prevailing "nitrite theory" (which posited nitrite ions as the active species) and redirected efforts toward optimizing nitrate esters for cardiovascular use. Key milestones included:
Table 1: Pioneering Organic Nitrates in Cardiovascular Research (1930s–1950s)
Compound | Key Structural Feature | Clinical Limitation | Therapeutic Advancement |
---|---|---|---|
Nitroglycerin | Trinitrate of glycerol | Volatility; short half-life | First rapid-acting antianginal |
Erythrityl tetranitrate | Tetranitrate of erythritol | Rapid tolerance development | Proof of nitrate ester efficacy |
Isosorbide dinitrate | Dianhydrohexitol dinitrate | Partial hepatic first-pass loss | Oral bioavailability; sustained action |
Isosorbide dinitrate (ISDN), synthesized in 1940, emerged as a lead candidate from the Maryland group’s work. Its structure features two nitrate esters on a fused furan-tetrahydrofuran ring system (1,4:3,6-dianhydrosorbitol), conferring metabolic resilience and oral bioavailability. Structural optimization revealed:
Table 2: Pharmacokinetic Comparison of Isosorbide Dinitrate and Its Mononitrate Metabolites
Parameter | Isosorbide Dinitrate (ISDN) | 5-Isosorbide Mononitrate (5-ISMN) | 2-Isosorbide Mononitrate (2-ISMN) |
---|---|---|---|
Bioavailability | 20–25% (oral) | ~100% (oral) | ~100% (oral) |
Half-life (t₁/₂) | 1.0 ± 0.3 hours | 5.0 ± 0.8 hours | 1.6 ± 0.2 hours |
Cmax (IV dose) | 18.5 ng/mL | 27.0 ng/mL | 6.7 ng/mL |
Primary Metabolism | Hepatic denitration | Glucuronidation | Glucuronidation |
Data derived from clinical pharmacokinetic studies [7] [9].
The shift from ISDN to 5-ISMN as a first-line antianginal agent was driven by three metabolic realizations:
Formulation innovations addressed 5-ISMN’s physicochemical challenges:
Table 3: Key Innovations in 5-ISMN Formulation Technology
Challenge | Solution | Mechanistic Rationale |
---|---|---|
Short half-life | Osmotic-controlled release (e.g., Imdur®) | Constant osmotic pressure drives zero-order diffusion |
Moisture migration | Ethylcellulose/Eudragit® bilayer coating | Hydrophobic barrier + immediate-release fraction in polymer |
Sublimation during storage | PVP complexation | Charge-transfer complexes raise activation energy for phase change |
Dose dumping | Pore-former optimization (HPMC, PEG) | Controlled erosion-independent release |
These advances cemented 5-ISMN’s role as a cornerstone in angina prophylaxis, with FDA approval in 1991 [9].
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: